3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl octanoate
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Overview
Description
3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl octanoate is a complex organic compound with a unique structure that includes a nitro group, a dioxo group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl octanoate typically involves the reaction of 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole with phenyl octanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl octanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl octanoate.
Scientific Research Applications
3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl octanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl octanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindole moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl butanoate
Uniqueness
Compared to similar compounds, 3-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl octanoate has a longer alkyl chain (octanoate), which may influence its solubility, reactivity, and biological activity. This unique structural feature can make it more suitable for specific applications where longer alkyl chains are advantageous.
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] octanoate |
InChI |
InChI=1S/C22H22N2O6/c1-2-3-4-5-6-13-19(25)30-16-10-7-9-15(14-16)23-21(26)17-11-8-12-18(24(28)29)20(17)22(23)27/h7-12,14H,2-6,13H2,1H3 |
InChI Key |
GPRALVZGZOPTGZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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